N~1~,N~6~-Dichlorohexanediamide
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Overview
Description
N~1~,N~6~-Dichlorohexanediamide is an organic compound with the molecular formula C6H10Cl2N2O2 It is a derivative of hexanediamide, where two chlorine atoms are substituted at the N1 and N6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~6~-Dichlorohexanediamide typically involves the chlorination of hexanediamide. One common method is the reaction of hexanediamide with thionyl chloride (SOCl~2~) under controlled conditions. The reaction is carried out in an inert atmosphere, usually at a temperature range of 0-5°C to prevent decomposition .
Industrial Production Methods
Industrial production of N1,N~6~-Dichlorohexanediamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
N~1~,N~6~-Dichlorohexanediamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to hexanediamine under hydrogenation conditions.
Oxidation Reactions: It can be oxidized to form corresponding oxides or other derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH~2~) or thiourea (NH~2~CSNH~2~) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used in the presence of hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~) are employed.
Major Products
Substitution: Produces various substituted hexanediamides.
Reduction: Yields hexanediamine.
Oxidation: Forms hexanediamide oxides or other oxidized derivatives.
Scientific Research Applications
N~1~,N~6~-Dichlorohexanediamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential role in modifying biological molecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1,N~6~-Dichlorohexanediamide involves its interaction with nucleophiles, leading to substitution reactions. The chlorine atoms act as leaving groups, allowing the compound to form covalent bonds with other molecules. This property makes it useful in various chemical syntheses and modifications .
Comparison with Similar Compounds
Similar Compounds
N,N’-Dihexylhexanediamide: Similar structure but with hexyl groups instead of chlorine atoms.
N,N’-Dimethylethylenediamine: Contains methyl groups and a shorter carbon chain.
N,N’-Dichlorobutanediamide: Similar but with a shorter carbon chain.
Uniqueness
N~1~,N~6~-Dichlorohexanediamide is unique due to its specific substitution pattern and the presence of chlorine atoms, which impart distinct reactivity and properties compared to other similar compounds .
Properties
CAS No. |
61382-97-6 |
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Molecular Formula |
C6H10Cl2N2O2 |
Molecular Weight |
213.06 g/mol |
IUPAC Name |
N,N'-dichlorohexanediamide |
InChI |
InChI=1S/C6H10Cl2N2O2/c7-9-5(11)3-1-2-4-6(12)10-8/h1-4H2,(H,9,11)(H,10,12) |
InChI Key |
HKQRKPLIKMHFGP-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)NCl)CC(=O)NCl |
Origin of Product |
United States |
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